3-Ethylpyrazine-2-carboxamide
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Overview
Description
3-Ethylpyrazine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by the presence of an ethyl group at the third position and a carboxamide group at the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and controlled synthesis of the compound, ensuring high purity and yield. The use of automated flow systems also minimizes the risk of contamination and reduces the overall production time .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: 3-Ethylpyrazine-2-amine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Ethylpyrazine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrazinamide, 3-phenoxypyrazine-2-carboxamide, and pyrrolopyrazine derivatives.
Uniqueness: Unlike pyrazinamide, which is primarily used as an antitubercular agent, this compound exhibits a broader spectrum of biological activities, including antimicrobial and antifungal properties.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-2-5-6(7(8)11)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,11) |
InChI Key |
RMPQHYUEGIDFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C(=O)N |
Origin of Product |
United States |
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